

Preliminary Toxicological Profile of Vomicine: A Technical Guide

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Compound of Interest

Compound Name: *Vomicine*

Cat. No.: *B092078*

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a preliminary toxicological profile of **Vomicine** based on currently available public information. **Vomicine** is a naturally occurring alkaloid found in the seeds of *Strychnos nux-vomica*. Comprehensive toxicological data for **Vomicine** is limited. Much of the understanding of its potential toxicity is inferred from its structural similarity to other well-studied alkaloids from the same source, such as strychnine and brucine. This guide is intended for informational purposes for research and drug development professionals and should not be considered a complete safety assessment.

Executive Summary

Vomicine is an indole alkaloid present in *Strychnos nux-vomica*, a plant known for its toxic constituents, primarily strychnine and brucine. While specific toxicological studies on **Vomicine** are scarce, this document synthesizes the available data and provides a comparative context with its better-known structural analogs. The acute toxicity of **Vomicine** has been quantified with a median lethal dose (LD50) in mice. However, comprehensive data on sub-acute, chronic, genetic, and reproductive toxicity are not readily available. The proposed mechanism of toxic action, based on structural similarity to strychnine, is the antagonism of glycine receptors in the central nervous system, leading to excitotoxicity. This profile underscores the need for further toxicological evaluation to fully characterize the safety of **Vomicine** for any potential therapeutic application.

Physicochemical Properties

Property	Value	Source
Chemical Formula	C ₂₂ H ₂₄ N ₂ O ₄	PubChem
Molecular Weight	380.4 g/mol	PubChem
CAS Number	125-15-5	PubChem
Appearance	Crystalline solid	Inferred
Solubility	Data not readily available	

Toxicological Data

Acute Toxicity

The primary quantitative measure of acute toxicity is the LD50, the dose at which 50% of the test population dies. A single study has reported the LD50 for **Vomicine**.

Test	Species	Route	LD50	Toxic Effects	Reference
LD50	Mouse	Subcutaneous	74.2 mg/kg (74,200 µg/kg)	Convulsions or effect on seizure threshold	Acta Pharmaceutica Suecica, 1970

For context, the toxicity of **Vomicine** is compared with that of the major alkaloids from *Strychnos nux-vomica*, strychnine and brucine. Strychnine is considerably more toxic than brucine[1][2]. The lethal dose of brucine in adults is estimated to be around 1000 mg, while for strychnine it is in the range of 30-120 mg[1].

Compound	Species	Route	LD50	Reference
Strychnine	Rat	Oral	~20 mg/kg	Wikipedia
Strychnine	Rat	Subcutaneous	1.2 mg/kg	Wikipedia
Brucine	Rat	Oral	4 mg/kg	PubChem
Brucine	Rat	Intraperitoneal	91 mg/kg	PubChem
Brucine	Rat	Subcutaneous	60 mg/kg	PubChem

Sub-acute and Chronic Toxicity

No specific sub-acute or chronic toxicity studies for **Vomicine** were identified in the public domain. Such studies are crucial for understanding the effects of repeated exposure over a longer duration.

Genotoxicity

There is no available data on the genotoxic potential of **Vomicine**. Standard assays to determine mutagenicity (e.g., Ames test) and clastogenicity (e.g., micronucleus assay) have not been reported for this compound.

Carcinogenicity

No carcinogenicity studies for **Vomicine** have been reported.

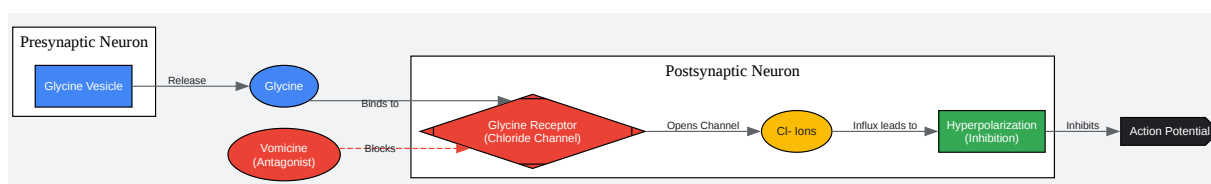
Reproductive and Developmental Toxicity

Information regarding the effects of **Vomicine** on fertility, reproduction, and embryonic development is not available.

Proposed Mechanism of Toxic Action

Due to the lack of specific mechanistic studies on **Vomicine**, its mechanism of toxicity is inferred from the well-characterized actions of its structural analog, strychnine. Strychnine is a potent neurotoxin that acts as a competitive antagonist at glycine receptors, which are ligand-gated chloride ion channels primarily found in the spinal cord and brainstem[3][4].

Glycine is a major inhibitory neurotransmitter. Its binding to the glycine receptor allows chloride ions to enter the neuron, causing hyperpolarization and making it less likely to fire an action potential. By blocking this inhibitory action, strychnine leads to disinhibition of motor neurons, resulting in uncontrolled neuronal firing. This hyperexcitability manifests as severe, convulsive muscle spasms. Given the structural similarities, it is plausible that **Vomicine** exerts its toxic effects through a similar antagonism of the glycine receptor, leading to central nervous system hyperexcitability and convulsions.



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Caption: Hypothetical mechanism of **Vomicine** toxicity via glycine receptor antagonism.

Experimental Protocols

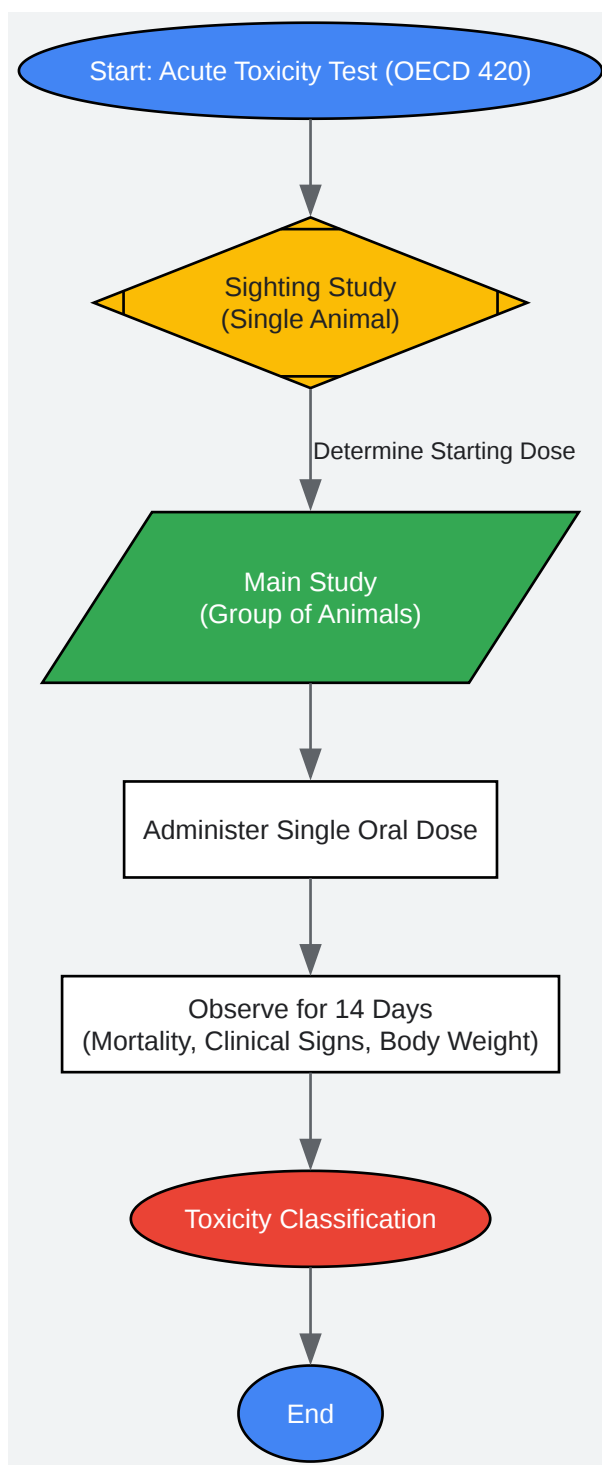
While specific experimental data for **Vomicine** is limited, the following are standard protocols for key toxicological assays that would be required for a comprehensive evaluation.

Acute Oral Toxicity (Based on OECD Guideline 420)

This method uses a fixed dose procedure to assess acute oral toxicity.

- **Animal Model:** Typically, young adult female rats are used.
- **Sighting Study:** A preliminary study is conducted to determine the appropriate starting dose. A single animal is dosed at a level expected to produce some signs of toxicity without mortality.

- **Main Study:** Based on the sighting study, groups of animals are dosed in a stepwise manner using fixed doses (e.g., 5, 50, 300, 2000 mg/kg).
- **Administration:** The test substance is administered as a single oral dose via gavage.
- **Observation:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- **Endpoint:** The study allows for the classification of the substance into a toxicity category based on the observed outcomes at different dose levels.



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Caption: General workflow for an acute oral toxicity study based on OECD Guideline 420.

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test; based on OECD Guideline 471)

This in vitro assay is used to detect gene mutations.

- **Test System:** Histidine-requiring strains of *Salmonella typhimurium* and/or tryptophan-requiring strains of *Escherichia coli*.
- **Procedure:** The tester strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).
- **Method:** The plate incorporation method or the pre-incubation method is used.
- **Endpoint:** A positive result is indicated by a concentration-related increase in the number of revertant colonies compared to the negative control.

Genotoxicity: In Vitro Mammalian Cell Micronucleus Test (Based on OECD Guideline 487)

This assay detects chromosomal damage.

- **Test System:** Cultured mammalian cells (e.g., human lymphocytes, CHO, V79, or L5178Y cells).
- **Procedure:** Cells are exposed to the test substance with and without a metabolic activation system.
- **Treatment:** Cells are treated for a short period (3-6 hours) or a longer period (1.5-2 normal cell cycles).
- **Endpoint:** The frequency of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division) is scored. A significant increase in micronucleated cells indicates clastogenic or aneugenic potential.

Conclusion and Future Directions

The available data on **Vomicine** provides a very preliminary understanding of its toxicological profile. The acute toxicity is established in mice, but significant data gaps exist for other crucial toxicological endpoints. The proposed mechanism of action, based on strychnine, provides a

working hypothesis but requires experimental validation. For any further development of **Vomicine**, a comprehensive toxicological assessment is imperative, including:

- Sub-acute and chronic toxicity studies to determine the No-Observed-Adverse-Effect Level (NOAEL).
- A full battery of genotoxicity tests to assess mutagenic and clastogenic potential.
- Reproductive and developmental toxicity studies to evaluate effects on fertility and offspring.
- Toxicokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile.
- Mechanistic studies to confirm the interaction with glycine receptors and explore other potential off-target effects.

This systematic evaluation is essential to establish a robust safety profile for **Vomicine**.

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